molecular formula C20H24N8 B2416503 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine CAS No. 2320472-65-7

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B2416503
CAS No.: 2320472-65-7
M. Wt: 376.468
InChI Key: QYZJYDZUFJQORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine is a potent, selective, and orally bioavailable inhibitor of the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen. This compound has been identified as a key chemical probe for investigating DDR1 signaling in pathological contexts, particularly in cancer research . Its primary research value lies in its high selectivity for DDR1 over the closely related DDR2 and a broad panel of other kinases, enabling the precise dissection of DDR1's role in the tumor microenvironment. DDR1 inhibition is a promising therapeutic strategy as it regulates cancer cell proliferation, migration, and the organization of the extracellular matrix . Researchers utilize this compound to explore mechanisms of tumor progression, invasion, and metastasis in various cancers, including breast, pancreatic, and lung carcinomas. Beyond oncology, its application extends to the study of fibrotic diseases and atherosclerosis, where aberrant DDR1 signaling driven by collagen deposition contributes to disease pathology. This molecule provides a critical tool for validating DDR1 as a therapeutic target and for understanding the complex biology of collagen-receptor interactions in development and disease.

Properties

IUPAC Name

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8/c1-20(2,3)18-24-23-16-9-10-17(25-28(16)18)27-11-13(12-27)26(4)19-21-14-7-5-6-8-15(14)22-19/h5-10,13H,11-12H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZJYDZUFJQORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring. Common reagents include hydrazine derivatives and nitriles, with the reaction often facilitated by catalysts such as palladium or copper salts.

    Azetidine Ring Formation: The azetidine ring is introduced through a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the triazolopyridazine intermediate.

    Final Coupling: The final step involves coupling the azetidine-triazolopyridazine intermediate with N-methyl-1H-benzo[d]imidazol-2-amine. This step may require the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could lead to fully saturated compounds.

Scientific Research Applications

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biological Studies: Used in studies to understand its mechanism of action and its effects on cellular processes.

    Pharmaceutical Development: Explored as a lead compound in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.

    Chemical Biology: Utilized in chemical biology to probe biological pathways and identify new drug targets.

Mechanism of Action

The mechanism of action of N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine: is compared with other triazolopyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activity and chemical reactivity. Its ability to form stable interactions with biological targets makes it a valuable compound in drug discovery and development.

Biological Activity

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure

The compound features several key structural components:

  • Triazole and Pyridazine Rings : These heterocycles are known to interact with various biological targets.
  • Azetidine Moiety : This four-membered ring can influence the compound's pharmacokinetics.
  • Benzo[d]imidazole : This structure is often associated with significant biological activity, particularly in medicinal chemistry.

The biological activity of this compound is likely attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound could interact with G-protein coupled receptors (GPCRs), affecting various physiological processes.
  • Nucleic Acid Interaction : Potentially interferes with DNA/RNA synthesis, impacting cell proliferation and survival.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing triazole and pyridazine structures demonstrate activity against various strains of bacteria and fungi.

CompoundActivityIC50 (µM)
Compound ABacterial5.0
Compound BFungal3.5
This compoundTBDTBD

Anti-Cancer Activity

The compound's potential as an anti-cancer agent has been explored through various in vitro studies. For example:

  • In a study examining the effects on cancer cell lines, it was found that certain derivatives led to apoptosis in tumor cells at concentrations ranging from 10 to 20 µM.
Cell LineIC50 (µM)Mechanism
A549 (Lung Cancer)15Apoptosis induction
MCF7 (Breast Cancer)12Cell cycle arrest

Case Studies

Case Study 1: Antitubercular Activity
A series of compounds structurally related to the target compound were evaluated for their antitubercular properties against Mycobacterium tuberculosis. The most active derivative showed an IC50 of 2.18 µM, suggesting a promising lead for further development in tuberculosis treatment .

Case Study 2: Cytotoxicity Assessment
In cytotoxicity assays using HEK293 cells, several derivatives exhibited low toxicity profiles with IC50 values above 50 µM, indicating a favorable therapeutic window .

Q & A

Q. What are the common synthetic strategies for preparing this compound, and what methodological challenges arise during its synthesis?

The synthesis typically involves multi-step reactions, including:

  • Cyclization reactions to form the triazolo[4,3-b]pyridazine core.
  • Cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the azetidine and benzimidazole moieties.
  • Use of palladium catalysts for C–N bond formation and cesium carbonate as a base . Challenges include controlling regioselectivity during heterocycle formation and optimizing reaction conditions (e.g., solvent choice, temperature) to avoid side products. Purification often requires chromatography or recrystallization .

Q. How is the structural integrity of this compound validated in academic research?

Key characterization methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm connectivity of the triazolo-pyridazine, azetidine, and benzimidazole groups.
  • Mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities . For example, tert-butyl groups exhibit distinct ¹H NMR peaks at ~1.3 ppm due to their nine equivalent protons .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

Initial screening often involves:

  • Kinase inhibition assays (e.g., ADP-Glo™) to assess activity against targets like EGFR or BRAF.
  • Cytotoxicity studies (MTT assay) in cancer cell lines to determine IC₅₀ values.
  • Solubility and permeability tests (e.g., PAMPA) to gauge bioavailability . Contradictions in activity data may arise from differences in assay conditions (e.g., ATP concentration in kinase assays) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

Advanced optimization strategies include:

  • Microwave-assisted synthesis to accelerate reaction kinetics and improve regioselectivity .
  • Design of Experiments (DoE) to statistically model the impact of variables (e.g., temperature, catalyst loading).
  • Flow chemistry for precise control of reaction parameters in multi-step sequences . For example, substituting DMF with acetonitrile may reduce byproduct formation in coupling steps .

Q. How should researchers address contradictory data in biological activity across studies?

Contradictions may stem from:

  • Variations in assay protocols (e.g., cell line selection, incubation time).
  • Metabolic instability of the compound in certain media (e.g., cytochrome P450 interactions). Mitigation involves:
  • Standardizing assay conditions (e.g., using identical cell passage numbers).
  • Metabolite profiling (LC-MS/MS) to identify degradation products .
  • Comparative studies with structural analogs to isolate activity-contributing motifs .

Q. What computational methods are employed to predict target engagement and selectivity?

Advanced approaches include:

  • Molecular docking (AutoDock Vina) to simulate binding to kinase ATP-binding pockets.
  • Molecular dynamics simulations (GROMACS) to assess binding stability over time.
  • Free-energy perturbation (FEP) calculations to predict selectivity against off-target kinases . For example, the tert-butyl group’s hydrophobicity may enhance binding to hydrophobic kinase pockets .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

Stability studies involve:

  • Forced degradation experiments (acid/base hydrolysis, oxidative stress) to identify labile functional groups.
  • Plasma stability assays to measure half-life in human or animal plasma.
  • LC-MS stability-indicating methods to quantify degradation products . The azetidine ring’s strain may render it susceptible to hydrolysis under acidic conditions, requiring formulation adjustments .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

SAR studies typically:

  • Systematically modify substituents (e.g., replacing tert-butyl with cyclopropyl) and test activity.
  • Use pharmacophore modeling to identify critical hydrogen bond donors/acceptors.
  • Analyze bioisosteric replacements (e.g., benzimidazole vs. indole) to balance potency and solubility . For instance, the tert-butyl group’s steric bulk may improve target affinity but reduce solubility, necessitating trade-offs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.